
UBX1325: Clinical Trial Dosage and
Administration Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: UBX1325

Cat. No.: B10861950 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Application Notes
UBX1325 (also known as foselutoclax) is an investigational small molecule inhibitor of B-cell

lymphoma-extra large (Bcl-xL), a member of the BCL-2 family of apoptosis-regulating proteins.

By selectively targeting Bcl-xL, UBX1325 induces apoptosis in senescent cells, which are

implicated in the pathogenesis of various age-related diseases. In ophthalmology, the

accumulation of senescent cells in the retina is believed to contribute to the pathology of

diabetic macular edema (DME) and neovascular (wet) age-related macular degeneration

(AMD). Clinical trials have been conducted to evaluate the safety and efficacy of UBX1325
administered via intravitreal (IVT) injection in patients with these conditions.

This document provides a summary of the dosage and administration protocols for UBX1325 in

its key clinical trials.

Signaling Pathway of UBX1325
UBX1325's mechanism of action is centered on the selective elimination of senescent cells.

These cells, which have entered a state of irreversible growth arrest, are dependent on pro-

survival pathways, including the one mediated by Bcl-xL. By inhibiting Bcl-xL, UBX1325
disrupts this survival mechanism, leading to the apoptotic death of senescent cells. This

targeted approach is hypothesized to reduce inflammation and vascular leakage associated

with retinal diseases.
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UBX1325 inhibits Bcl-xL, leading to apoptosis in senescent cells.

Quantitative Data Summary
The following tables summarize the dosages and administration schedules of UBX1325 in its

major clinical trials.

Table 1: UBX1325 Phase 1 Single Ascending Dose Study
(NCT04537884)

Cohort UBX1325 Dosage Administration Patient Population

1 0.5 µg
Single Intravitreal

Injection

Advanced DME or wet

AMD

2 1.0 µg
Single Intravitreal

Injection

Advanced DME or wet

AMD

3 5.0 µg
Single Intravitreal

Injection

Advanced DME or wet

AMD

4 10.0 µg
Single Intravitreal

Injection

Advanced DME or wet

AMD

Table 2: BEHOLD Phase 2a Study in DME (NCT04857996)
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Treatment Arm Dosage Administration Schedule

UBX1325 10 µg
Single intravitreal injection at

Day 1

Control Sham Injection
Single sham procedure at Day

1

Table 3: ASPIRE Phase 2b Study in DME (NCT06011798)
Treatment Arm Dosage Administration Schedule

UBX1325 10 µg
Intravitreal injections on Day 1,

Week 8, and Week 16.[1]

Active Comparator 2 mg Aflibercept
Intravitreal injections on Day 1,

Week 8, and Week 16.[1]

Note: All participants received

three "run-in" injections of 2

mg aflibercept approximately

four weeks apart prior to

randomization.[2]

Table 4: ENVISION Phase 2 Study in Wet AMD
(NCT05275205)

Treatment Arm Dosage Administration Schedule

UBX1325 Monotherapy 10 µg
Intravitreal injections on Day 1

and Week 4.[3]

Active Comparator 2 mg Aflibercept

Intravitreal injections every 8

weeks for a total of four

injections.[3]
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The following are detailed methodologies for key experiments and procedures in the UBX1325
clinical trials.

Protocol 1: Intravitreal Injection of UBX1325
This protocol outlines the procedure for the intravitreal administration of UBX1325.

1. Preparation of UBX1325 for Injection:

UBX1325 is supplied as a solution for intravitreal injection.

Post-dilution, the solution should be held at room temperature for no more than 1 hour prior

to administration.[4]

Aseptic technique must be maintained throughout the preparation process.

2. Patient Preparation:

Administer adequate anesthesia to the study eye.

Administer a broad-spectrum microbicide to the periocular skin, eyelid, and ocular surface.

Position the patient appropriately to ensure stability of the head and eye.

3. Injection Procedure:

An eyelid speculum is placed to prevent blinking.

The injection site is identified in the pars plana, typically 3.5-4.0 mm posterior to the limbus,

avoiding the horizontal meridian and any visible vasculature.

A sterile needle is inserted into the vitreous cavity.

The full dose of UBX1325 is slowly injected.

The needle is withdrawn, and a sterile cotton swab is placed over the injection site to prevent

reflux.

4. Post-Injection Monitoring:
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Immediately following the injection, the patient's intraocular pressure (IOP) is monitored.

Perfusion of the optic nerve head is assessed.

Patients are instructed to report any signs of adverse events, such as eye pain, blurred

vision, or light sensitivity.
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Workflow for the intravitreal administration of UBX1325.

Protocol 2: Sham Injection Procedure (as per BEHOLD
Study)
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The sham injection is designed to mask the patient to the treatment assignment.

1. Patient and Site Preparation:

The preparation of the patient and the injection site is identical to that of the active treatment

group (see Protocol 1, steps 2 and 3).

2. Sham Administration:

A syringe without a needle is used.

The hub of the syringe is pressed against the conjunctiva at the intended injection site to

mimic the sensation of a real injection.[5]

No substance is injected into the eye.

3. Post-Procedure:

Post-procedure monitoring is conducted as with the active treatment group to maintain the

mask.[5]

Protocol 3: Aflibercept "Run-in" and Administration (as
per ASPIRE Study)
The ASPIRE study included a "run-in" period with aflibercept.

1. Aflibercept Run-in Phase:

Prior to randomization, all eligible patients receive three intravitreal injections of 2 mg

aflibercept.[2]

These injections are administered approximately four weeks apart.[2]

The final run-in injection is given 4-6 weeks before Day 1 of the randomized treatment

period.[2]

2. Aflibercept Administration in the Active Comparator Arm:
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Aflibercept is administered as a 2 mg intravitreal injection.

The injection procedure follows the standard protocol for intravitreal injections, similar to that

described in Protocol 1.

Protocol 4: Key Inclusion and Exclusion Criteria
The following tables summarize the key eligibility criteria for the major UBX1325 clinical trials.

Table 5: BEHOLD Study (DME) - Key Eligibility Criteria (NCT04857996)[6][7]

Inclusion Criteria Exclusion Criteria

Age ≥ 18 years
Concurrent eye disease that could compromise

visual acuity

Diagnosis of DME
Ocular infection or inflammation within 4 weeks

of screening

Received at least 2 anti-VEGF injections in the 6

months prior to Day 1

History of vitreous hemorrhage in the study eye

within 2 months of screening

Best Corrected Visual Acuity (BCVA) between

73 and 20 ETDRS letters

Center-involved DME with central subfield

thickness (CST) ≥300 µm

Table 6: ASPIRE Study (DME) - Key Eligibility Criteria (NCT06011798)[8][9]
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Inclusion Criteria Exclusion Criteria

Age ≥ 18 years
Concurrent eye disease that could compromise

visual acuity

Patients with nonproliferative diabetic

retinopathy and DME

Significant media opacities that could interfere

with assessments

BCVA between 70 and 30 ETDRS letters
Any uncontrolled medical condition that may

prevent participation

Center-involved DME with CST between 325-

900 µm

Table 7: ENVISION Study (Wet AMD) - Key Eligibility Criteria (NCT05275205)[10]

Inclusion Criteria Exclusion Criteria

Age ≥ 50 years
Concurrent eye disease other than wet AMD

that could compromise visual acuity

Active choroidal neovascularization (CNV)

associated with AMD

Ocular infection or inflammation within 12 weeks

of screening

BCVA between 70 and 20 ETDRS letters
Subretinal hemorrhage with a bleeding area of

≥4 disc areas

Presence of intraretinal or subretinal fluid
History of vitreous hemorrhage in the study eye

within 2 months of screening
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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